Cas no 1246509-67-0 ((R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride)

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chiral indane derivative with a stereospecific amine group, making it a valuable intermediate in pharmaceutical synthesis. Its rigid indane scaffold and functionalized carboxylate and amine groups enable its use in constructing bioactive molecules, particularly in central nervous system (CNS) drug development. The hydrochloride salt form enhances stability and solubility, facilitating handling and purification. The (R)-enantiomer’s defined stereochemistry is critical for selective receptor interactions, supporting research in enantioselective catalysis and medicinal chemistry. This compound is typically employed in small-scale synthetic applications requiring high purity and precise stereocontrol.
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride structure
1246509-67-0 structure
Product name:(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
CAS No:1246509-67-0
MF:C11H14ClNO2
MW:227.687362194061
MDL:MFCD22392685
CID:3040905
PubChem ID:66700566

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
    • (3R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester hydrochloride
    • WZB50967
    • AKOS030632932
    • (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride ee
    • 1246509-67-0
    • methyl (R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
    • MFCD22392685
    • SCHEMBL484306
    • N11103
    • EN300-7367365
    • methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
    • CS-0105033
    • RSENWQHYPMZMBK-HNCPQSOCSA-N
    • methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
    • DS-19772
    • (R)-methyl3-amino-2,3-dihydro-1H-indene-5-carboxylatehydrochloride
    • MDL: MFCD22392685
    • Inchi: 1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m1./s1
    • InChI Key: RSENWQHYPMZMBK-HNCPQSOCSA-N
    • SMILES: Cl.O(C)C(C1C=CC2=C(C=1)[C@@H](CC2)N)=O

Computed Properties

  • Exact Mass: 227.0713064 g/mol
  • Monoisotopic Mass: 227.0713064 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 227.69
  • Topological Polar Surface Area: 52.3

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM248465-250mg
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
1246509-67-0 95+%
250mg
$*** 2023-04-03
abcr
AB539408-1g
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride; .
1246509-67-0
1g
€1037.00 2025-02-15
eNovation Chemicals LLC
Y1215282-1g
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
1246509-67-0 95%
1g
$1200 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R93020-250mg
(3R)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester hydrochloride
1246509-67-0 97%
250mg
¥1344.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EV646-100mg
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
1246509-67-0 97%
100mg
2409CNY 2021-05-08
Chemenu
CM248465-100mg
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
1246509-67-0 95+%
100mg
$*** 2023-04-03
Aaron
AR009JRS-250mg
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
1246509-67-0 97%
250mg
$187.00 2025-01-23
A2B Chem LLC
AE44428-10g
(R)-Methyl 3-amino-2,3-dihydro-1h-indene-5-carboxylate hydrochloride
1246509-67-0 95%
10g
$4431.00 2024-04-20
A2B Chem LLC
AE44428-1g
(R)-Methyl 3-amino-2,3-dihydro-1h-indene-5-carboxylate hydrochloride
1246509-67-0 97%
1g
$476.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWP168-1-100mg
methyl (3R)-3-aminoindane-5-carboxylate;hydrochloride
1246509-67-0 95%
100mg
¥1477.0 2024-04-25

Additional information on (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Introduction to (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS No. 1246509-67-0)

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS No. 1246509-67-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of indene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structural features, including an amino group and a carboxylate ester. The presence of the chiral center at the C3 position imparts enantiomeric specificity, which is crucial for its biological activities and potential therapeutic applications.

The chemical structure of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride consists of a substituted indene ring with an amino group at the C3 position and a methyl ester at the C5 position. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations. The compound's chiral nature is essential for its pharmacological properties, as enantiomers can exhibit different biological activities and metabolic profiles.

Recent studies have highlighted the potential of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. The compound has been shown to modulate specific neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like depression, anxiety, and Parkinson's disease. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for further development.

In addition to its potential in neurology, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key factors in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). These findings suggest that the compound may have broad-spectrum therapeutic applications beyond neurological disorders.

The pharmacokinetic properties of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride have been extensively studied to optimize its use in clinical settings. Its oral bioavailability is relatively high, and it exhibits favorable pharmacokinetic parameters such as good plasma stability and low clearance rates. These characteristics make it an attractive candidate for oral administration in drug development pipelines.

Moreover, the safety profile of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has been evaluated in preclinical toxicology studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs. This favorable safety profile supports its potential for further clinical evaluation.

The synthesis of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves several steps that ensure high enantiomeric purity. Common synthetic routes include asymmetric synthesis using chiral catalysts or resolving agents to achieve the desired enantiomeric form. The choice of synthetic method depends on factors such as yield, cost-effectiveness, and scalability for industrial production.

In conclusion, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS No. 1246509-67-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and chiral nature contribute to its biological activities and pharmacological properties. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions. As more data becomes available from clinical trials, this compound may emerge as a valuable addition to the arsenal of treatments for neurological disorders and inflammatory diseases.

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(CAS:1246509-67-0)(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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